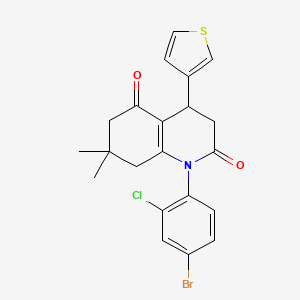
3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, a fluorine atom, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo a series of substitutions and additions to introduce the desired functional groups. Common reagents used in these reactions include amines, carbamoyl chlorides, fluorinating agents, and morpholine. The reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoxalines, while reduction can produce amine derivatives.
Scientific Research Applications
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CARBAMOYL-6-FLUOROQUINOXALINE: Similar structure but lacks the morpholine ring.
3-AMINO-2-CARBAMOYL-7-CHLOROQUINOXALINE: Chlorine atom instead of fluorine.
6-(MORPHOLIN-4-YL)QUINOXALINE-2,3-DICARBOXYLATE: Different functional groups but similar core structure.
Uniqueness
3-AMINO-2-CARBAMOYL-7-FLUORO-6-(MORPHOLIN-4-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the morpholine ring and fluorine atom, in particular, distinguishes it from other quinoxaline derivatives.
Properties
Molecular Formula |
C13H14FN5O4 |
|---|---|
Molecular Weight |
323.28 g/mol |
IUPAC Name |
3-amino-7-fluoro-6-morpholin-4-yl-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide |
InChI |
InChI=1S/C13H14FN5O4/c14-7-5-9-10(6-8(7)17-1-3-23-4-2-17)19(22)12(15)11(13(16)20)18(9)21/h5-6H,1-4,15H2,(H2,16,20) |
InChI Key |
ZRYZLBNTZQRHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]propanoic acid](/img/structure/B11494972.png)
![5-(1,2-dihydroacenaphthylen-5-yl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11494973.png)
![5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B11494978.png)

![(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione](/img/structure/B11494992.png)
![7-{2-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495003.png)

![Benzyl 2-{[5-(methylsulfamoyl)naphthalen-1-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B11495025.png)

![N-{5-chloro-2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11495033.png)
![Benzoic acid (3,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydro-1H-1,2,6,8,9-pentaazacyclopenta[b]naphthalen-4-yl) ester](/img/structure/B11495040.png)
![Dimethyl 5,5'-[(3-methylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11495047.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11495066.png)
![2'-amino-1,7',7'-trimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495071.png)
